ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position and a methoxyphenyl group at the 1-position, making it a unique derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxy-2-methylindole and 4-methoxybenzaldehyde.
Condensation Reaction: The 5-methoxy-2-methylindole undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the intermediate product.
Esterification: The intermediate product is then esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
Indole-3-carboxylate derivatives: Compounds with similar structures but different substituents.
Uniqueness
Ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and ester functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-5-25-20(22)19-13(2)21(14-6-8-15(23-3)9-7-14)18-11-10-16(24-4)12-17(18)19/h6-12H,5H2,1-4H3 |
InChI Key |
WJDMSFFQDCUZMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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